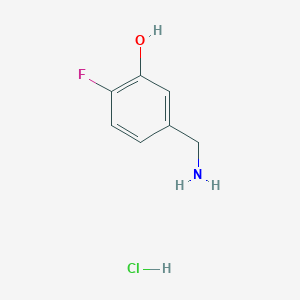
2-chloro-4,6-diethylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-diethylpyridine-3-carbonitrile is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of chlorine, ethyl groups, and a nitrile group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-diethylpyridine-3-carbonitrile typically involves the chlorination of 4,6-diethylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2-Chloro-4,6-diethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (LiAlH4, hydrogen gas), solvents (ether, tetrahydrofuran), room temperature to moderate heating.
Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid), moderate to high temperature.
Major Products
Substitution: Corresponding substituted pyridines.
Reduction: 2-amino-4,6-diethylpyridine-3-carbonitrile.
Oxidation: 2-chloro-4,6-diethylpyridine-3-carboxylic acid.
科学研究应用
2-Chloro-4,6-diethylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-4,6-diethylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
2-Chloro-4,6-diethylpyridine-3-carbonitrile can be compared with other similar compounds such as:
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Similar structure but with methyl groups instead of ethyl groups. It may exhibit different reactivity and biological activity due to the difference in alkyl groups.
2-Chloro-4,6-dipropylpyridine-3-carbonitrile: Contains propyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
属性
CAS 编号 |
2205188-57-2 |
|---|---|
分子式 |
C10H11ClN2 |
分子量 |
194.66 g/mol |
IUPAC 名称 |
2-chloro-4,6-diethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-3-7-5-8(4-2)13-10(11)9(7)6-12/h5H,3-4H2,1-2H3 |
InChI 键 |
JJCJONBMJFQUHP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC(=C1C#N)Cl)CC |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



